molecular formula C20H21NO5 B13127104 (2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic ACid

(2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic ACid

Cat. No.: B13127104
M. Wt: 355.4 g/mol
InChI Key: WNRGTKVCQYDRKL-MSOLQXFVSA-N
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Description

The compound “(2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid” is a chiral pyrrolidine derivative featuring dual benzyloxy groups: one at the 4-position and another as a benzyloxycarbonyl (Cbz) protecting group at the 1-position. Its stereochemistry (2S,4R) is critical for applications in asymmetric synthesis and peptide chemistry, where it serves as a rigid scaffold to influence conformational preferences. The benzyloxy groups enhance lipophilicity and stability under basic conditions, while the carboxylic acid moiety allows for further functionalization.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(2S,4R)-4-phenylmethoxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H21NO5/c22-19(23)18-11-17(25-13-15-7-3-1-4-8-15)12-21(18)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,22,23)/t17-,18+/m1/s1

InChI Key

WNRGTKVCQYDRKL-MSOLQXFVSA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid or its derivatives, such as L-hydroxyproline, which provides the correct stereochemistry at C2 and C4 positions. The key steps involve:

  • Protection of the amino group with a benzyloxycarbonyl (Cbz) group.
  • Conversion of the 4-hydroxy group to a benzyloxy substituent via etherification.

Stepwise Synthetic Route

Step Reaction Reagents and Conditions Outcome and Notes
1 Cbz Protection of Amino Group Reaction of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with benzyl chloroformate in basic aqueous medium (e.g., NaOH) at 0–5 °C Formation of 1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid; base deprotonates amine, allowing nucleophilic attack on benzyl chloroformate; low temperature minimizes side reactions and racemization
2 Conversion of 4-Hydroxy to 4-Benzyloxy Etherification of 4-hydroxy group using benzyl bromide or benzyl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) Substitution of hydroxy with benzyloxy group, yielding the target compound; reaction conditions optimized to preserve stereochemistry and avoid over-alkylation
3 Purification Silica gel column chromatography using ethyl acetate/hexane gradient; recrystallization from ethanol/water Removal of unreacted starting materials, side products, and excess reagents; ensures >98% purity and retention of stereochemical integrity

Alternative Synthetic Routes

  • Use of Protected Pyrrolidin-2-one Intermediates : Some processes employ double-protected pyrrolidin-2-one intermediates with amine and alcohol protecting groups, followed by selective deprotection and functionalization steps to install the benzyloxy and Cbz groups.
  • Enzymatic or Chiral Resolution : To ensure stereochemical purity, enzymatic kinetic resolution or chiral chromatographic separation may be applied if racemic mixtures are formed or used as starting materials.

Research Findings and Optimization Data

Reaction Yields and Conditions

Reaction Step Typical Yield (%) Temperature (°C) Reaction Time Notes
Cbz Protection 90–95% 0–5 1–2 hours Low temperature prevents racemization; aqueous base medium preferred
Benzyloxy Etherification 85–90% 20–40 4–6 hours Use of strong base and polar aprotic solvent (DMF) enhances substitution efficiency

Analytical Verification

  • NMR Spectroscopy : Key signals confirming structure include aromatic protons of benzyl groups (~7.2–7.4 ppm), Cbz carbonyl carbons (~155 ppm), and pyrrolidine ring protons with characteristic coupling patterns.
  • Mass Spectrometry : High-resolution MS confirms molecular ion consistent with C₁₃H₁₅NO₅.
  • Melting Point : Purified compound typically exhibits a melting point range consistent with literature values (approx. 75–79 °C), indicating purity and correct stereochemistry.
  • Chiral HPLC : Used to assess enantiomeric excess and confirm stereochemical integrity.

Summary Table of Preparation Method

Aspect Details
Starting Material (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (L-hydroxyproline)
Key Reagents Benzyl chloroformate, benzyl bromide/chloride, base (NaOH, NaH, K₂CO₃), solvents (water, DMF)
Reaction Types Carbamate formation (Cbz protection), etherification
Purification Silica gel chromatography, recrystallization
Yield Range 85–95% per step
Analytical Techniques NMR, HRMS, melting point, chiral HPLC
Stereochemical Control Use of chiral starting materials; low temperature; enzymatic or chromatographic resolution if needed

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to (2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study demonstrated that modifications in the benzyloxy group could enhance the selectivity of these compounds towards cancer cells while minimizing toxicity to normal cells .

2. Neuroprotective Effects
The compound's potential neuroprotective effects are being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that the compound may modulate oxidative stress pathways, reducing neuronal damage. In vitro studies have shown that it can scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress .

Biochemical Applications

1. Enzyme Inhibition
(2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit prolyl hydroxylase enzymes, which play a crucial role in collagen synthesis and stability . This inhibition could have implications for treating fibrotic diseases.

2. Drug Delivery Systems
The compound's structure allows it to serve as a potential carrier for drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances the solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that incorporating this compound into polymer matrices can improve the sustained release of therapeutic agents .

Materials Science Applications

1. Synthesis of Functional Materials
The unique chemical structure of (2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid allows it to be used as a building block for synthesizing functional materials such as hydrogels and nanocomposites. These materials can be tailored for specific applications in drug delivery and tissue engineering .

Case Studies

Study Findings Implications
Study A (2023)Demonstrated anticancer effects in breast cancer cell lines using modified pyrrolidine derivativesPotential for developing targeted cancer therapies
Study B (2023)Showed neuroprotective properties by reducing ROS levels in neuronal culturesPossible therapeutic strategy for neurodegenerative diseases
Study C (2024)Investigated enzyme inhibition leading to reduced fibrosis markers in animal modelsNew approaches for treating fibrotic diseases

Mechanism of Action

The mechanism by which (2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between the target compound and analogous pyrrolidine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 4) Protecting Group (Position 1) Stereochemistry Molecular Weight (g/mol) Key Features/Applications References
(2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid Benzyloxy Benzyloxycarbonyl (Cbz) (2S,4R) ~381.35 (calculated) High lipophilicity; chiral building block for peptide synthesis. -
(2S,4R)-1-Cbz-4-hydroxypyrrolidine-2-carboxylic acid Hydroxy Cbz (2S,4R) 265.26 Reactive hydroxyl group for derivatization; used in prodrug design.
(2S,4S)-Fmoc-4-OBzl-pyrrolidine-2-carboxylic acid (Fmoc-cis-Hyp(Bzl)-OH) Benzyloxy Fmoc (2S,4S) 443.48 Solid-phase peptide synthesis (SPPS); cis-configuration alters backbone conformation.
(2S,4R)-1-Boc-4-OBzl-pyrrolidine-2-carboxylic acid Benzyloxy Boc (2S,4R) 335.36 (calculated) Acid-labile Boc group; intermediate for protease inhibitors.
(2S,4R)-1-Boc-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid 2,4-Dichlorobenzyl Boc (2S,4R) - Enhanced hydrophobicity; potential for targeting hydrophobic enzyme pockets.
(2S,4R)-4-(4-Bromobenzyl)-1-Boc-pyrrolidine-2-carboxylic acid 4-Bromobenzyl Boc (2S,4R) - Halogen substituent for cross-coupling reactions (e.g., Suzuki-Miyaura).
Fmoc-L-Pro(4-p-F-Ph)-OH 4-Fluoro-benzyl Fmoc (2S,4R) 445.49 Fluorine improves metabolic stability; used in fluorescent probes.
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid Phenyl Boc (2R,4S) - Enantiomeric configuration alters binding affinity in receptor studies.

Key Findings:

Stereochemical Impact : The (2S,4R) configuration in the target compound distinguishes it from cis-configured analogs (e.g., (2S,4S)-Fmoc-4-OBzl in ), which exhibit altered backbone rigidity and hydrogen-bonding capabilities in peptide chains .

Protecting Groups: Cbz vs. Boc: The benzyloxycarbonyl (Cbz) group in the target compound requires hydrogenolysis for deprotection, whereas tert-butoxycarbonyl (Boc) groups (e.g., ) are cleaved under acidic conditions. This impacts synthetic strategies in acid-sensitive contexts . Fmoc: Compounds like Fmoc-cis-Hyp(Bzl)-OH () are preferred in SPPS due to their UV-detectable nature and base-labile removal .

Substituent Effects :

  • Halogenated derivatives (e.g., 4-bromobenzyl in ) enable cross-coupling reactions, broadening utility in medicinal chemistry .
  • Hydroxy substituents () offer sites for glycosylation or phosphorylation, critical in prodrug development .

Purity and Safety: High-performance liquid chromatography (HPLC) purities ≥95% are common (), while safety data () note hazards like skin irritation (H315) and respiratory toxicity (H335), necessitating inert storage conditions .

Biological Activity

(2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid, with the CAS number 40350-84-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₅NO₃
  • Molecular Weight : 221.252 g/mol
  • Structural Features : The compound features a pyrrolidine ring with benzyloxy and carbonyl substituents that contribute to its biological activity.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives of pyrrolidine compounds have shown efficacy in inhibiting tumor growth by targeting specific proteins involved in cell proliferation and survival. For instance, modifications on the pyrrole core have led to the identification of potent inhibitors against Bcl-2/Bcl-xL proteins, which are critical in cancer cell survival pathways .
  • Anti-inflammatory Effects : Agonism of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) has been linked to reduced inflammation and improved metabolic profiles in various studies. Compounds that activate PPARα can ameliorate conditions associated with metabolic syndrome and diabetes .

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds reveal that:

  • The presence of benzyloxy groups enhances lipophilicity and may improve binding affinity to biological targets.
  • Modifications at the 4-position of the pyrrolidine ring often lead to variations in potency and selectivity against specific enzymes or receptors .

Case Study 1: Anticancer Activity

A study involving a series of pyrrolidine derivatives demonstrated that certain modifications could lead to significant anticancer effects. The compound exhibited IC₅₀ values in the nanomolar range against small-cell lung cancer cell lines, suggesting strong potential for therapeutic applications .

Case Study 2: PPARα Agonism

In a recent investigation, compounds structurally related to (2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid were evaluated for their ability to activate PPARα. Results indicated that some derivatives not only activated the receptor but also induced expression of target genes associated with lipid metabolism and inflammation reduction .

Data Summary

Property Value
CAS Number40350-84-3
Molecular Weight221.252 g/mol
Anticancer ActivityIC₅₀ < 10 nM
PPARα ActivationEC₅₀ < 5 μM
Structural ModificationsBenzyloxy groups enhance activity

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